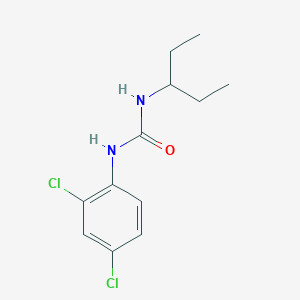

N-(2,4-dichlorophenyl)-N'-(1-ethylpropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dichlorophenyl)-N'-(1-ethylpropyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture and forestry. It belongs to the class of substituted urea herbicides and is known for its broad-spectrum activity against various weeds. The chemical formula of diuron is C9H10Cl2N2O, and its molecular weight is 233.1 g/mol.

Mecanismo De Acción

Diuron acts by inhibiting photosynthesis in plants. It blocks electron transport in the photosynthetic chain, leading to the accumulation of reactive oxygen species and ultimately causing cell death. Diuron is absorbed by the roots and leaves of plants and is translocated throughout the plant.

Biochemical and Physiological Effects:

Diuron has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of the enzyme photosystem II, which is essential for photosynthesis. It also affects the uptake and transport of nutrients in plants, leading to reduced growth and yield. In addition, diuron has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diuron is a widely used herbicide, and its mode of action has been extensively studied. It is relatively easy to synthesize and is commercially available. However, diuron has limitations for use in lab experiments, as it is toxic to many organisms and can have negative effects on the environment. Care should be taken when handling and disposing of diuron, and appropriate safety measures should be followed.

Direcciones Futuras

There are several future directions for research on diuron. One area of interest is the development of new herbicides with improved selectivity and reduced environmental impact. Another area of research is the study of the long-term effects of diuron on soil health and microbial communities. Additionally, there is a need for further research on the toxic effects of diuron on aquatic organisms, particularly in the context of climate change and other environmental stressors. Finally, there is a need for research on the development of new methods for the detection and analysis of diuron in environmental samples.

Métodos De Síntesis

Diuron can be synthesized by reacting 2,4-dichlorophenylisocyanate with 1-ethylpropylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to diuron by further reaction with water.

Aplicaciones Científicas De Investigación

Diuron has been extensively studied for its herbicidal activity and its impact on the environment. It is used to control weeds in crops such as cotton, sugarcane, citrus, and soybeans. It is also used in forestry to control weeds and brush in forests. Diuron has been shown to be effective against a wide range of weed species, including annual and perennial grasses, broadleaf weeds, and sedges.

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-3-pentan-3-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-3-9(4-2)15-12(17)16-11-6-5-8(13)7-10(11)14/h5-7,9H,3-4H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGBFCFHPJFYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)NC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)

![2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316075.png)

![rel-(4aS,8aR)-6-(2-amino-4-pyrimidinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5316094.png)

![[2-(2-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5316099.png)

![2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5316110.png)

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5316112.png)

![N-benzyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5316127.png)

![3-(2-nitrophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5316133.png)

![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5316137.png)